3-(2-Methylphenyl)cyclobutan-1-one
Overview
Description
“3-(2-Methylphenyl)cyclobutan-1-one” is a chemical compound with the CAS Number: 1080636-36-7 . It has a molecular weight of 160.22 and its IUPAC name is 3-(2-methylphenyl)cyclobutanone .
Molecular Structure Analysis
The InChI code for “3-(2-Methylphenyl)cyclobutan-1-one” is 1S/C11H12O/c1-8-4-2-3-5-11(8)9-6-10(12)7-9/h2-5,9H,6-7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Palladium-Catalyzed Reactions and Arylated Benzolactones
Palladium-catalyzed reactions involving cyclobutanones, specifically 3-(2-Hydroxyphenyl)cyclobutanones, and aryl bromides have been studied extensively. These reactions result in the formation of 4-arylmethyl-3,4-dihydrocoumarins, showcasing carbon-carbon bond cleavage and formation. The presence of different substituents can lead to the production of various lactones, demonstrating the versatility of these cyclobutanones in chemical synthesis (Matsuda, Shigeno, & Murakami, 2008).
Oxime Derivatives and Crystal Structures
The study of oxime derivatives, including cyclobutane structures, has shed light on the diversity of crystal formations and interactions in these compounds. Notably, the cyclobutane ring exhibits distinct puckering in different compounds, and the nature of the oxime group can vary, influencing the molecular configuration and the type of intermolecular interactions observed. These characteristics are vital for understanding the chemical and physical properties of these substances (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Photocatalysis and Photocycloaddition
Cyclobutanones have been instrumental in photocatalysis and photocycloaddition reactions. The ability of these compounds to undergo [2+2] cycloaddition reactions upon exposure to light, leading to the formation of cyclobutane structures, is significant in the field of photochemistry. This has applications in the creation of complex molecular structures and in the development of light-responsive materials (Hu, Shi, Chen, & Lang, 2015).
Luminescence Sensing and Dye Adsorption
The synthesis of coordination polymers involving cyclobutanones has led to materials with unique properties, such as selective luminescence sensing of iron(III) ions and selective absorption of dyes. These materials demonstrate the potential of cyclobutanones in creating functional materials for sensing and filtration applications (Hu, Shi, Chen, & Lang, 2015).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-(2-methylphenyl)cyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-4-2-3-5-11(8)9-6-10(12)7-9/h2-5,9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRFZIZRSLQUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303597 | |
Record name | 3-(2-Methylphenyl)cyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)cyclobutan-1-one | |
CAS RN |
1080636-36-7 | |
Record name | 3-(2-Methylphenyl)cyclobutanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1080636-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methylphenyl)cyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methylphenyl)cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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